2,3,4,4'-Tetrahydroxybenzophenone
Overview
Description
2,3,4,4’-Tetrahydroxybenzophenone is an organic compound with the chemical formula C13H10O5. It is a derivative of benzophenone, characterized by the presence of four hydroxyl groups. This compound appears as a white to pale yellow crystalline solid and is known for its applications as a UV absorber in various industries .
Mechanism of Action
Target of Action
The primary target of 2,3,4,4’-Tetrahydroxybenzophenone is the tyrosinase enzyme . This enzyme plays a crucial role in the synthesis of melanin, a pigment responsible for color in the skin, hair, and eyes .
Mode of Action
2,3,4,4’-Tetrahydroxybenzophenone interacts with the tyrosinase enzyme in two ways . Firstly, it acts as a weak inhibitor of tyrosinase, hindering the hydroxylation process and preventing the formation of fully functional melanin . Secondly, it promotes the conversion of dopachrome to melanin , enhancing the melanin synthesis process . Despite its structural similarity to substrates, it cannot undergo hydroxylation itself, confirming its role as an inhibitory compound rather than an alternative substrate .
Biochemical Pathways
The compound affects the melanin biosynthesis pathway . By inhibiting tyrosinase and promoting the conversion of dopachrome to melanin, it influences the production of melanin, which is crucial for skin pigmentation .
Pharmacokinetics
2,3,4,4’-Tetrahydroxybenzophenone undergoes biotransformation in the body, as indicated by the presence of glucuronide- and sulfate-conjugates of the compound in serum . Other tissues, such as the gut wall, might be involved in its initial metabolism after oral administration . The majority of absorbed compound is metabolized, as observed by comparing the concentrations of free compound and its metabolites in serum .
Result of Action
The compound’s action results in a dual effect on melanin production . While it weakly inhibits the tyrosinase enzyme, slowing down melanin synthesis, it also promotes the conversion of dopachrome to melanin, enhancing the melanin synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’-Tetrahydroxybenzophenone typically involves the reaction of p-hydroxybenzophenone with hydrogen peroxide in a potassium carbonate solution . Another method involves the acylation reaction of pyrogallol and p-hydroxybenzoic acid using boron trifluoride as a catalyst . The reaction conditions generally include maintaining a temperature range of 100-120°C for 2-6 hours, followed by neutralization and crystallization processes .
Industrial Production Methods
Industrial production methods for 2,3,4,4’-Tetrahydroxybenzophenone often utilize large-scale acylation reactions with optimized conditions to ensure high yield and purity. The use of catalysts like boron trifluoride and solvents such as methanol or tetrachloroethane is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’-Tetrahydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
2,3,4,4’-Tetrahydroxybenzophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Similar in structure but differs in the position of hydroxyl groups.
2,4-Dihydroxybenzophenone: Contains two hydroxyl groups and is used as a UV absorber.
4,4’-Dihydroxybenzophenone: Another UV absorber with two hydroxyl groups.
Uniqueness
2,3,4,4’-Tetrahydroxybenzophenone is unique due to its four hydroxyl groups, which enhance its UV absorption capabilities and make it more effective as a UV stabilizer and sunscreen agent compared to compounds with fewer hydroxyl groups .
Properties
IUPAC Name |
(4-hydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)11(16)9-5-6-10(15)13(18)12(9)17/h1-6,14-15,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYULMDEGRWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047956 | |
Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31127-54-5 | |
Record name | 2,3,4,4′-Tetrahydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31127-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,3,4,4'-Tetrahydroxybenzophenone?
A: this compound is primarily used as an intermediate in the synthesis of photoactive compounds for DQN (Diazonaphtho Quinone Novolak) resist systems used in microelectronics. [] It is also a key component in certain positive photosensitive resin compositions used for LCD manufacturing. []
Q2: How is this compound synthesized?
A2: Several synthesis methods have been explored:
- Boron Trifluoride Catalysis: This method uses readily available starting materials - pyrogallic acid and p-hydroxybenzoic acid - with boron trifluoride etherate as a catalyst and high-boiling petroleum ether as a safer alternative solvent. This method boasts high yield (83.24%) and purity (97.83%). []
- Phosphorus Trichloride Method: This method employs pyrogallic acid, p-hydroxybenzoic acid, phosphorus trichloride, and zinc chloride as a catalyst in 1,2-dichloroethane solvent. It offers a yield of 76%. [, ]
Q3: What are the challenges associated with the synthesis of this compound, and how have they been addressed?
A: The presence of by-products, particularly p-hydroxyl benzoate, can impact the yield of this compound. This has been linked to the presence of alcohol in the catalyst. [] To enhance purity, techniques like extraction, column chromatography, and the use of macroporous polystyrene chelating ion exchange resins (D401, D72, and D201) have been successfully employed. [, ]
Q4: What is known about the solubility of this compound?
A: Research has investigated the solubility of this compound and related polyhydroxybenzophenones in an ethanol + water mixture across various temperatures (293.15 to 343.15 K). Results show that solubility is influenced by temperature, and a semi-empirical equation has been proposed to predict solubility in this solvent system. []
Q5: Are there analytical methods for the detection and quantification of this compound?
A: Yes, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) has been established for determining trace amounts of iron impurities in this compound samples. This method offers high sensitivity and accuracy for quality control purposes. []
Q6: Has this compound been evaluated for potential endocrine disrupting effects?
A: Yes, studies in rats indicate that this compound displays estrogen-agonist properties in the uterotrophic assay. Additionally, it may impact thyroid hormone function by potentially inhibiting thyroid peroxidase, as suggested by decreased serum T4 levels observed in male rats in a subacute oral toxicity study. []
Q7: Are there alternative compounds to this compound for its applications?
A: While this specific question isn't addressed in the provided research, the development of new photoactive compounds, particularly for DQN resists, is an active research area. Exploring alternative compounds with potentially improved performance, lower cost, or reduced environmental impact is crucial. []
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